3-(3-N,N-Dimethylsulfamoylphenyl)-4-fluorobenzoic acid
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Overview
Description
3-(3-N,N-Dimethylsulfamoylphenyl)-4-fluorobenzoic acid is an organic compound that features a sulfonamide group, a fluorine atom, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-N,N-Dimethylsulfamoylphenyl)-4-fluorobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Sulfonamide Group: The reaction of 3-aminophenylboronic acid with dimethylsulfamoyl chloride in the presence of a base such as triethylamine to form 3-(N,N-dimethylsulfamoyl)phenylboronic acid.
Suzuki-Miyaura Coupling: The coupling of 3-(N,N-dimethylsulfamoyl)phenylboronic acid with 4-fluorobenzoic acid using a palladium catalyst under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-N,N-Dimethylsulfamoylphenyl)-4-fluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include derivatives where the fluorine atom is replaced by the nucleophile.
Oxidation and Reduction: Products include oxidized or reduced forms of the sulfonamide group, potentially altering the compound’s reactivity and properties.
Scientific Research Applications
3-(3-N,N-Dimethylsulfamoylphenyl)-4-fluorobenzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials, such as polymers and coatings.
Biological Studies: It can be used in the study of biological pathways and mechanisms, particularly those involving sulfonamide and fluorine-containing compounds.
Mechanism of Action
The mechanism of action of 3-(3-N,N-Dimethylsulfamoylphenyl)-4-fluorobenzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors through its sulfonamide group, which can mimic natural substrates or bind to active sites. The fluorine atom can enhance binding affinity and selectivity by forming strong interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
3-(N,N-Dimethylsulfamoyl)phenylboronic acid: Similar structure but lacks the fluorine atom and benzoic acid moiety.
4-Fluorobenzoic acid: Contains the fluorine atom and benzoic acid moiety but lacks the sulfonamide group.
Uniqueness
3-(3-N,N-Dimethylsulfamoylphenyl)-4-fluorobenzoic acid is unique due to the combination of its sulfonamide group, fluorine atom, and benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[3-(dimethylsulfamoyl)phenyl]-4-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO4S/c1-17(2)22(20,21)12-5-3-4-10(8-12)13-9-11(15(18)19)6-7-14(13)16/h3-9H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYVGKIDGOXIRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=C(C=CC(=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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